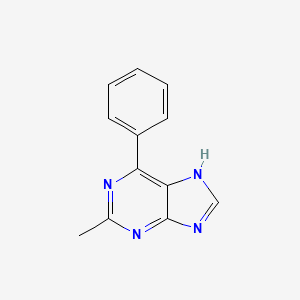
8-Hydroxyquinoline-5-carbaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-5-carbaldehyde hydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a quinoline ring fused with a phenol ring, with a hydroxyl group at position 8 and an aldehyde group at position 5. The hydrochloride form enhances its solubility and stability, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde hydrochloride typically involves the following steps:
Starting Material: The process begins with 8-hydroxyquinoline.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group at position 8 can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation can be achieved using bromine (Br2) in chloroform, while alkylation can be done using alkyl halides in the presence of a base.
Major Products:
Oxidation: 8-Hydroxyquinoline-5-carboxylic acid.
Reduction: 8-Hydroxyquinoline-5-methanol.
Substitution: Various halogenated or alkylated derivatives of 8-hydroxyquinoline.
Applications De Recherche Scientifique
8-Hydroxyquinoline-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and as a chelating agent for metal ions.
Mécanisme D'action
The mechanism of action of 8-hydroxyquinoline-5-carbaldehyde hydrochloride involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound can inhibit enzymes and proteins involved in disease pathways, such as those in cancer and neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in various industrial applications.
Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde hydrochloride is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for diverse chemical modifications and applications. Its hydrochloride form further enhances its solubility and stability, making it more versatile in research and industrial applications.
Propriétés
Numéro CAS |
57434-87-4 |
|---|---|
Formule moléculaire |
C10H8ClNO2 |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
8-hydroxyquinoline-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H |
Clé InChI |
ZJONKYPLPDYTCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






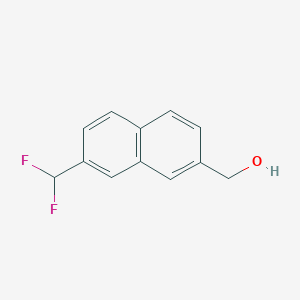
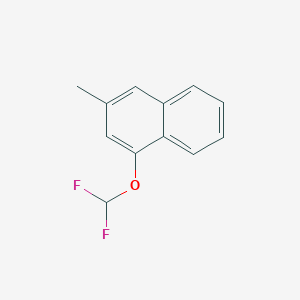
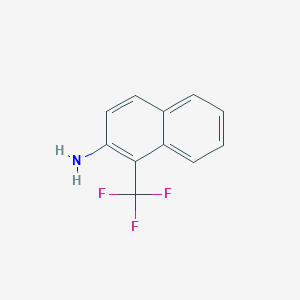
![4-Amino-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B11892637.png)

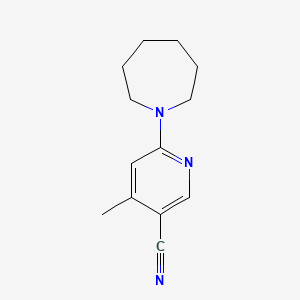

![2-Acetyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B11892683.png)

